CAS 1688666-21-8 chemical structure and synonyms
CAS 1688666-21-8 chemical structure and synonyms
The Strategic Application of CAS 1688666-21-8 in Advanced Bioconjugation: A Technical Whitepaper
Executive Summary
In the rapidly evolving landscape of targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), the selection of linker architecture is as critical as the choice of the active pharmacophores. As a Senior Application Scientist, I frequently observe that linker design dictates the pharmacokinetic stability, cellular permeability, and target-binding thermodynamics of the final conjugate.
This whitepaper provides an in-depth technical analysis of CAS 1688666-21-8 , a highly specialized bifunctional building block. By combining a precise diethylene glycol (PEG-2) spacer with a strategically tuned 4-methylbenzyl (MBn) protecting group, this molecule offers orthogonal synthetic control that solves complex challenges in multistep bioconjugation workflows.
Chemical Identity & Structural Rationale
CAS 1688666-21-8 is formally known as Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]-[1]. It is a mono-protected PEG-2 derivative designed for asymmetric functionalization[2].
Quantitative Physicochemical Properties
To facilitate experimental design, the core quantitative parameters of CAS 1688666-21-8 are summarized below:
| Property | Value |
| CAS Registry Number | 1688666-21-8 |
| Chemical Name | Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]- |
| Common Synonyms | 2-(2-(4-methylbenzyloxy)ethoxy)ethanol; PEG-2 mono-(4-methylbenzyl) ether |
| Molecular Formula | C12H18O3 |
| Molecular Weight | 210.27 g/mol |
| Core Architecture | Diethylene Glycol (PEG-2) |
| Protecting Group | 4-Methylbenzyl (MBn / p-Methylbenzyl) |
The Causality of Structural Design
Every structural feature of CAS 1688666-21-8 serves a distinct mechanistic purpose in drug development:
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The PEG-2 Core: The diethylene glycol chain provides a highly specific spatial distance. In PROTAC design, a PEG-2 linker (yielding an extended length of ~8–10 Å) minimizes the entropic penalty during the folding of the E3 ligase-target protein ternary complex. It provides sufficient hydrophilicity to prevent aggregation without the pharmacokinetic liabilities of longer PEG chains.
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The 4-Methylbenzyl (MBn) Cap: The choice of the MBn group over a standard benzyl (Bn) or 4-methoxybenzyl (PMB) group is a masterclass in electronic tuning. The para-methyl substituent exerts a moderate inductive (+I) effect, slightly increasing the electron density of the aromatic ring. This tunes the lability of the benzylic C-O bond. It is more stable than PMB (preventing accidental cleavage under mild acidic conditions) but significantly more reactive than Bn toward specialized oxidative cleavage[3].
Comparative Cleavage Kinetics
The "Goldilocks" electronic profile of the MBn group allows for orthogonal deprotection strategies, summarized below:
| Protecting Group | Electronic Profile | Hydrogenolysis (Pd/C, H₂) | Oxidative Cleavage (DDQ/PIFA) | Acidic Cleavage (TFA) |
| Benzyl (Bn) | Standard | Fast | Inert / Very Slow | Inert |
| 4-Methylbenzyl (MBn) | Moderate +I Effect | Fast | Moderate / Tunable | Inert |
| 4-Methoxybenzyl (PMB) | Strong +M Effect | Moderate | Very Fast | Labile |
Mechanistic Workflows in Drug Development
In the synthesis of heterobifunctional molecules, CAS 1688666-21-8 acts as a directional scaffold. The free primary hydroxyl is first activated and conjugated to "Ligand A" (e.g., a disease-specific warhead). Subsequently, the MBn group is orthogonally removed, and the newly revealed hydroxyl is conjugated to "Ligand B" (e.g., an E3 ligase recruiter).
Workflow for modular PROTAC assembly utilizing the CAS 1688666-21-8 bifunctional linker.
Validated Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems , incorporating built-in quality control metrics to verify success at each stage.
Protocol A: Activation of the Primary Hydroxyl via Tosylation
Objective: Convert the free hydroxyl of CAS 1688666-21-8 into a highly reactive p-toluenesulfonate ester for S_N2 conjugation. Causality: Tosylation is preferred over halogenation to avoid harsh acidic conditions that could prematurely interact with the ether linkages. The use of DMAP forms a highly electrophilic N-tosylpyridinium intermediate, accelerating the reaction kinetics.
Step-by-Step Methodology:
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Dissolve CAS 1688666-21-8 (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
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Add triethylamine (TEA, 2.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
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Cool the reaction vessel to 0 °C using an ice bath. Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise to control the exothermic reaction.
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Remove the ice bath and stir at room temperature for 4 hours.
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Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Self-Validation System (Quality Control):
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TLC: Monitor the disappearance of the starting material (R_f ~0.2 in 3:1 Hexanes/EtOAc) and the appearance of a new UV-active spot (R_f ~0.5).
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¹H NMR (CDCl₃): Confirm the diagnostic downfield shift of the terminal -CH₂-OH protons from ~3.6 ppm to ~4.1 ppm (-CH₂-OTs). The appearance of two distinct doublets at ~7.3 ppm and ~7.8 ppm confirms the integration of the tosyl aromatic ring.
Protocol B: Orthogonal Deprotection of the MBn Group
Objective: Remove the 4-methylbenzyl cap to reveal the terminal hydroxyl without disrupting the newly formed PROTAC/ADC linkages. Causality: If the conjugated ligand contains reducible functional groups (e.g., alkenes, alkynes, or sensitive halogens), standard Pd/C hydrogenolysis is contraindicated. Instead, we utilize an electronically tuned oxidative cleavage using a nitroxyl-radical catalyst and phenyl iodonium bis(trifluoroacetate) (PIFA)[3]. The para-methyl group provides the exact electron density required to facilitate hydride transfer to the oxoammonium salt—a process that fails with unsubstituted benzyl groups[3].
Step-by-Step Methodology:
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Dissolve the MBn-protected conjugate (1.0 eq) in a 1:1 biphasic mixture of DCM and water.
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Add the nitroxyl-radical catalyst (e.g., TEMPO derivative, 0.1 eq) and PIFA (2.0 eq)[3].
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Stir vigorously at ambient temperature for 2–4 hours. Note: Biphasic conditions help partition the resulting 4-methylbenzaldehyde byproduct into the organic layer, preventing side reactions.
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Quench the reaction with saturated aqueous sodium thiosulfate to neutralize residual oxidants.
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Separate the layers, extract the aqueous phase with DCM, and purify via flash chromatography.
Self-Validation System (Quality Control):
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LC-MS: Analyze the purified product. The mass spectrum must reflect an exact loss of 104 Da (corresponding to the cleaved MBn group).
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¹H NMR (CDCl₃): The definitive validation is the complete disappearance of the benzylic singlet at ~4.5 ppm (-O-CH₂-Ar) and the tolyl methyl singlet at ~2.3 ppm.
Chemical pathways for the orthogonal deprotection of the 4-methylbenzyl (MBn) group.
References
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Chemsrc. "CAS No. 1688666-21-8 | Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]-." Chemsrc Chemical Database. Available at:[Link]
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Hamada, S., et al. "Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst." Journal of Organic Chemistry, 2023, 88(17):12464-12473. DOI: 10.1021/acs.joc.3c01217. Available at:[Link]
